3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It serves as a key building block in organic synthesis, particularly for generating diversely substituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. [, , , ]
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for further chemical modifications.
The compound can be synthesized from commercially available precursors, particularly 3-aminopyrazole, through various reactions including halogenation and cross-coupling methods. It falls under the classification of heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine derivative.
The synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one typically begins with 3-aminopyrazole. A common approach involves the condensation of this aminopyrazole with ethyl 3-ethoxyprop-2-enoate in dimethylformamide, followed by halogenation using N-bromosuccinimide or N-iodosuccinimide to yield the brominated product.
Recent advancements have introduced microwave-assisted techniques to enhance the efficiency of reactions such as the Suzuki–Miyaura cross-coupling, where 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one serves as a key starting material for synthesizing arylated derivatives. This method allows for a variety of aryl and heteroaryl boronic acids to be coupled efficiently under optimized conditions .
The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one features a fused ring system comprising a pyrazole and pyrimidine moiety. The compound's molecular formula is C_7H_6BrN_3O, with a molecular weight of approximately 232.05 g/mol. The presence of the bromine atom at the C-3 position significantly influences its chemical properties and reactivity.
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one participates in various chemical reactions due to its electrophilic nature. Notably, it can undergo:
These reactions are crucial for developing compounds with enhanced pharmacological properties.
The mechanism of action for compounds derived from 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one often involves interaction with specific biological targets such as kinases or enzymes. For instance, certain derivatives exhibit potent inhibitory activity against protein kinases like CK2α. The binding typically occurs at the ATP-binding site, where structural modifications can enhance binding affinity and selectivity .
Physical Properties:
Chemical Properties:
Relevant data indicate that derivatives exhibit varying degrees of biological activity based on structural modifications made at the C-3 and C-5 positions .
The applications of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one are predominantly in medicinal chemistry and drug development. Its derivatives are being investigated for:
Research continues to explore additional biological activities and optimize synthetic routes to develop new pharmaceuticals based on this scaffold .
Pyrazolo[1,5-a]pyrimidinones represent a privileged class of fused bicyclic heterocycles characterized by a π-conjugated system comprising a five-membered pyrazole ring annulated with a six-membered pyrimidinone ring. This scaffold exhibits distinct electronic properties due to the presence of three nitrogen atoms at strategic positions: one pyrrolic (NH), one pyridinic (=N-), and one amide-like (N-C=O) nitrogen [1] [2]. The molecular framework displays π-amphoteric reactivity, enabling electrophilic attacks on the electron-rich pyrazole moiety (C-3 position) and nucleophilic substitutions on the electron-deficient pyrimidinone ring (especially at C-5 and C-7 positions) [2] [8]. X-ray crystallographic studies reveal a predominantly planar conformation that facilitates solid-state stacking interactions, while the lactam functionality provides both hydrogen-bond acceptor and donor capabilities [10]. These features collectively contribute to significant photophysical properties, including tunable fluorescence emissions observed in derivatives bearing electron-donating groups at C-7 [10].
Table 1: Key Structural Features and Substituent Effects in Pyrazolo[1,5-a]pyrimidinones
Position | Electronic Environment | Common Substituents | Impact on Properties |
---|---|---|---|
C-3 | Electron-deficient | Bromine, aryl, vinyl | Directs cross-coupling; modulates electrophilicity |
C-5 | Electron-deficient (lactam) | H, alkyl, aryl | Influences hydrogen bonding and planarity |
C-7 | Variable | Aryl, morpholino, amino | Governs photophysics and kinase affinity |
N-4 | Nucleophilic | H | Participates in tautomerism and metal coordination |
The introduction of bromine at the C-3 position of pyrazolo[1,5-a]pyrimidin-5(4H)-one creates a versatile synthetic handle for structural diversification via transition-metal-catalyzed cross-coupling reactions. This position is intrinsically electrophilic due to adjacent electron-withdrawing nitrogens, rendering the bromine atom exceptionally reactive toward palladium-catalyzed transformations [5] [7]. The steric accessibility of C-3 further enhances its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, alkynyl, or amino groups [7] [8]. Bromination at this site significantly alters electronic distribution, increasing the electron deficiency of the fused pyrimidinone ring and thereby modulating hydrogen-bonding capacity and dipole moments (ranging from 4.5-6.5 Debye in derivatives) [10]. This electronic perturbation is evidenced by bathochromic shifts in UV-Vis spectra compared to non-halogenated analogs [10]. The synergistic combination of bromine's leaving-group capability and the scaffold's inherent hydrogen-bonding profile makes 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 1198569-35-5) a strategic intermediate for drug discovery, particularly in kinase inhibitor development where halogen bonding can enhance target engagement [7] [8].
Table 2: Synthetic Applications of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
Reaction Type | Conditions | Products | Application Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 3-Aryl derivatives | Kinase inhibitor cores (e.g., Trk inhibitors) |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C | 3-Amino derivatives | Aniline bioisosteres in drug design |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | 3-Alkynyl derivatives | Fluorescent probes and molecular wires |
Carbonylative Coupling | Pd(OAc)₂, CO (1 atm), Mo(CO)₆, DMF | 3-Carboxylate derivatives | Prodrug functionalization |
The chemistry of pyrazolo[1,5-a]pyrimidinones has evolved significantly since initial synthetic explorations in the mid-20th century. Early methodologies (1950s-1970s) focused on cyclocondensation approaches between 5-aminopyrazoles and β-dicarbonyl compounds or β-enaminones, establishing fundamental structure-formation principles [1] [5]. A pivotal advancement emerged in the 1990s with the development of microwave-assisted synthesis, dramatically reducing reaction times from hours to minutes while improving yields of substituted derivatives [1] [10]. The discovery of commercial drugs featuring this scaffold—including sedative-hypnotic Zaleplon (1999), antidiabetic Anagliptin (2012), and anticancer agents like Dinaciclib—validated its pharmaceutical relevance and stimulated targeted derivatization [3] [5]. The introduction of bromine at C-3 represented a strategic innovation in the 2010s, with 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 1198569-35-5) becoming commercially available as a building block by 2015 [6] [9]. Recent breakthroughs (2020-2024) have exploited this brominated derivative for:
Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidinone Chemistry
Time Period | Key Advancement | Impact |
---|---|---|
1950s-1970s | Initial cyclocondensation methodologies | Established core synthetic routes for unsubstituted scaffolds |
1990s | Microwave-assisted synthesis protocols | Reduced reaction times from hours to minutes; improved yields |
1999 | FDA approval of Zaleplon | Validated scaffold for CNS therapeutics |
2012 | Introduction of Anagliptin | Demonstrated utility in metabolic disease |
2015 | Commercial availability of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Enabled targeted C-3 functionalization |
2020 | Fluorescent derivatives with solid-state emission (QYSS up to 0.63) [10] | Expanded applications in material science |
2023 | Repotrectinib approval (second-generation Trk inhibitor) | Highlighted role of brominated intermediates in oncology |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7